Cas no 90389-86-9 (N-(3-Fluorobenzyl)propylamine)

N-(3-Fluorobenzyl)propylamine is a fluorinated aromatic amine derivative characterized by the presence of a 3-fluorobenzyl group attached to a propylamine moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The fluorine substituent enhances electronic properties, influencing reactivity and binding interactions in medicinal chemistry applications. Its structural features make it suitable for use in the development of ligands, catalysts, and intermediates for drug discovery. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Careful consideration of safety protocols is advised due to its amine functionality.
N-(3-Fluorobenzyl)propylamine structure
N-(3-Fluorobenzyl)propylamine structure
Product Name:N-(3-Fluorobenzyl)propylamine
CAS No:90389-86-9
MF:C10H14FN
MW:167.223266124725
MDL:MFCD09938496
CID:858960
PubChem ID:457580
Update Time:2025-06-11

N-(3-Fluorobenzyl)propylamine Chemical and Physical Properties

Names and Identifiers

    • N-(3-Fluorobenzyl)propan-1-amine
    • 3-Fluoro-N-n-propylbenzylamine
    • N-(3-Fluorobenzyl)-1-propanamine
    • N-(3-Fluorobenzyl)propylaMine
    • SCHEMBL5390719
    • DTXSID70238116
    • BS-29791
    • AKOS000181308
    • [(3-FLUOROPHENYL)METHYL](PROPYL)AMINE
    • 90389-86-9
    • EN300-32186
    • C78563
    • A860819
    • N-[(3-fluorophenyl)methyl]propan-1-amine
    • MFCD09938496
    • Benzenemethanamine, 3-fluoro-N-propyl-
    • CHEMBL1178150
    • N-(3-FLUOROPHENYLMETHYL)PROPYLAMINE
    • DB-230937
    • N-(3-Fluorobenzyl)propylamine
    • MDL: MFCD09938496
    • Inchi: 1S/C10H14FN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3
    • InChI Key: OORHPLFSYCEZIP-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CNCCC

Computed Properties

  • Exact Mass: 167.111027613g/mol
  • Monoisotopic Mass: 167.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 211.7±15.0 °C at 760 mmHg
  • Flash Point: 81.8±20.4 °C
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

N-(3-Fluorobenzyl)propylamine Security Information

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N-(3-Fluorobenzyl)propylamine Suppliers

Amadis Chemical Company Limited
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(CAS:90389-86-9)N-(3-Fluorobenzyl)propylamine
Order Number:A860819
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:26
Price ($):416.0
Email:sales@amadischem.com

Additional information on N-(3-Fluorobenzyl)propylamine

Comprehensive Overview of N-(3-Fluorobenzyl)propylamine (CAS No. 90389-86-9): Properties, Applications, and Industry Insights

N-(3-Fluorobenzyl)propylamine (CAS No. 90389-86-9) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of a fluorine atom on the benzyl ring enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. Researchers frequently search for "N-(3-Fluorobenzyl)propylamine synthesis" or "90389-86-9 applications," reflecting its relevance in modern chemistry.

The compound's molecular formula, C10H14FN, and its amine-functionalized propyl chain contribute to its versatility in cross-coupling reactions and reductive amination processes. Recent studies highlight its role in designing central nervous system (CNS) therapeutics, aligning with trending topics like "neuroactive compound development" and "fluorine in medicinal chemistry." Its low toxicity profile further supports its use in preclinical studies, a key concern for researchers optimizing drug candidates.

From an industrial perspective, N-(3-Fluorobenzyl)propylamine is often discussed alongside "green chemistry alternatives" due to growing demand for sustainable synthesis routes. Innovations such as catalytic fluorination and flow chemistry have been explored to improve its production efficiency. Analytical techniques like HPLC and GC-MS are critical for quality control, addressing common queries like "CAS 90389-86-9 purity analysis."

In material science, this compound serves as a precursor for liquid crystal materials and polymeric coatings, leveraging its thermal stability. The "3-fluorobenzyl moiety" is particularly valued for modulating electronic properties in optoelectronic applications, resonating with searches for "fluorinated aromatic amines in electronics."

Regulatory compliance remains a focal point, with databases like REACH and FDA guidelines emphasizing proper handling documentation. While not classified as hazardous, proper storage under inert conditions is recommended to maintain stability—answering frequent questions about "90389-86-9 storage requirements."

Future research directions may explore its potential in bioconjugation or proteolysis-targeting chimeras (PROTACs), areas gaining traction in targeted drug delivery. As the industry shifts toward precision medicine, N-(3-Fluorobenzyl)propylamine exemplifies how tailored fluorination can address bioavailability challenges—a hot topic in "next-gen pharmaceutical intermediates."

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Amadis Chemical Company Limited
(CAS:90389-86-9)N-(3-Fluorobenzyl)propylamine
A860819
Purity:99%
Quantity:5g
Price ($):416.0
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